molecular formula C19H32O8 B1248294 Excoecarioside A

Excoecarioside A

Cat. No.: B1248294
M. Wt: 388.5 g/mol
InChI Key: ZPPHJASYLFNAQG-BWTDVPNDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Excoecarioside A is a high-purity natural compound isolated from plants of the Excoecaria genus, which are known to produce a diverse array of bioactive secondary metabolites . As a research-grade chemical, it is intended for laboratory analysis and pharmacological investigation exclusively by qualified professionals. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind. Preliminary phytochemical profiling of related species suggests potential areas for research, including cytotoxic and anti-proliferative activity studies, given that other compounds from the same genus are the subject of scientific interest . Researchers can utilize this compound as a standard in mass spectrometry, chromatography, and various bioassays to elucidate its structure-activity relationship, molecular mechanisms, and potential interactions with biological targets. Further research is required to fully characterize its specific pharmacological profile and applications.

Properties

Molecular Formula

C19H32O8

Molecular Weight

388.5 g/mol

IUPAC Name

(4S,5R)-4-[(3S)-3-hydroxybutyl]-3,5-dimethyl-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one

InChI

InChI=1S/C19H32O8/c1-10-6-12(22)7-19(3,13(10)5-4-11(2)21)9-26-18-17(25)16(24)15(23)14(8-20)27-18/h6,11,13-18,20-21,23-25H,4-5,7-9H2,1-3H3/t11-,13-,14+,15+,16-,17+,18+,19-/m0/s1

InChI Key

ZPPHJASYLFNAQG-BWTDVPNDSA-N

Isomeric SMILES

CC1=CC(=O)C[C@@]([C@H]1CC[C@H](C)O)(C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC1=CC(=O)CC(C1CCC(C)O)(C)COC2C(C(C(C(O2)CO)O)O)O

Synonyms

excoecarioside A

Origin of Product

United States

Preparation Methods

Solvent Extraction and Partitioning

The leaves of Excoecaria cochinchinensis var. cochinchinensis are air-dried, powdered, and subjected to methanol (MeOH) extraction via percolation at room temperature. The combined MeOH extracts are concentrated under reduced pressure and suspended in water, followed by sequential partitioning with n-hexane, ethyl acetate (EtOAc), and 1-butanol (1-BuOH). The 1-BuOH-soluble fraction, enriched with polar glycosides, is selected for further purification due to its high yield of target compounds.

Table 1: Solvent Partitioning of Crude Extract

SolventPolarityTarget FractionYield (g)
n-HexaneLowNon-polar179
EtOAcMediumSemi-polar49
1-BuOHHighPolar glycosides57

Column Chromatography

The 1-BuOH fraction (57 g) undergoes column chromatography (CC) on Diaion HP-20 resin, eluted with a stepwise gradient of methanol (MeOH) in water (20%, 40%, 60%, 80%, 100%). Fraction II (31.9 g), eluted with 40% MeOH, is further purified via silica gel CC using chloroform (CHCl3)-MeOH gradients (9:1 to 7:3). Subsequent orthogonal separation on octadecyl silica (ODS) gel with MeOH-H2O (20–40%) yields subfractions enriched with this compound.

Table 2: Chromatographic Conditions for Purification

StepStationary PhaseMobile PhaseKey Fractions
Diaion HP-20ResinH2O → 100% MeOHII–IV
Silica Gel60–120 meshCHCl3–MeOH (9:1–7:3)II-A to II-D
ODS GelC18MeOH–H2O (20–40%)II-D1 to II-D3

Preparative High-Performance Liquid Chromatography (HPLC)

Final purification employs preparative HPLC with two solvent systems:

  • System I : Acetonitrile (CH3CN)–H2O (15%) at 2 mL/min.

  • System II : MeOH–H2O (40%) at 3 mL/min.

This compound (3) is isolated as an amorphous powder (13.6 mg) from fraction II-D3 using System I. Purity is confirmed via thin-layer chromatography (TLC) and consistent spectroscopic profiles.

Structural Elucidation of this compound

Spectroscopic Analysis

HR-FAB-MS : A molecular ion peak at m/z 387.2028 ([M–H]⁻) corresponds to the formula C19H32O8. The IR spectrum reveals hydroxy (3368 cm⁻¹) and α,β-unsaturated ketone (1643 cm⁻¹) functionalities.

NMR Spectroscopy : 1H- and 13C-NMR data (Table 3) confirm a megastigmane aglycone (13 carbons) and β-glucopyranose (6 carbons). Key signals include a deshielded ketone carbon at δC 201.6 (C-3) and anomeric proton at δH 4.98 (d, J = 7.8 Hz, H-1′).

Table 3: Key NMR Assignments for this compound

PositionδH (mult, J in Hz)δC (DEPT)Correlation (HSQC/HMBC)
12.02 (d, 17.3)42.2 (CH2)H-2a/b → C-3, C-10
3201.6 (C)H-2a/b → C-3; H-4 → C-3, C-5
45.78 (br s)125.9 (CH)H-4 → C-3, C-5, C-6
1′4.98 (d, 7.8)104.3 (CH)H-1′ → C-9; H-9 → C-1′

Stereochemical Determination via Modified Mosher’s Method

The absolute configuration of C-9 is resolved by preparing (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) esters of the aglycone (3a). Comparative 1H-NMR shifts (Δδ = δS – δR) indicate a 9R configuration:

  • Δδ > 0 for H-11a (0.12 ppm) and H-11b (0.09 ppm).

  • CD spectrum shows negative Cotton effects at 223 nm (Δε = −1.39) and 244 nm (Δε = −1.08), confirming the R configuration.

Enzymatic Hydrolysis and Aglycone Characterization

β-Glucosidase-Mediated Cleavage

This compound (12.6 mg) is hydrolyzed with β-glucosidase (20 mg) in water (2 mL) at 37°C for 30 h. The reaction mixture is concentrated and subjected to silica gel CC, yielding the aglycone 3a (2.7 mg) and D-glucose (3.2 mg). Optical rotation of D-glucose ([α]D²⁵ = +49.3°) confirms β-configuration.

Aglycone (3a) Analysis

HR-FAB-MS : m/z 225.1469 ([M–H]⁻) corresponds to C13H21O3. NMR data align with a megastigmane skeleton featuring a tertiary hydroxyl at C-9 (δC 68.6) and a conjugated enone system (δC 201.6, 169.0).

Comparative Analysis of Isolation Techniques

Solvent Selection Impact

Comparative studies show 1-BuOH outperforms EtOAc in glycoside recovery (57 g vs. 49 g). Polar solvents enhance solubility of glucosides, while n-hexane removes lipids and chlorophyll.

Chromatography Efficiency

ODS gel achieves superior resolution for polar glycosides compared to silica gel, reducing co-elution of structurally similar compounds. HPLC with acetonitrile–water gradients (15%) provides baseline separation, critical for isolating this compound from co-occurring analogs.

Challenges and Optimization Strategies

Degradation Risks

Prolonged exposure to acidic conditions during silica gel CC may hydrolyze glycosidic bonds. Neutral solvents (e.g., CHCl3–MeOH) are recommended to preserve integrity.

Scalability Limitations

Preparative HPLC, while effective, limits large-scale production. Countercurrent chromatography (CCC) or simulated moving bed (SMB) systems are proposed alternatives for industrial applications .

Q & A

Q. What validated methods are recommended for isolating and purifying Excoecarioside A from natural sources?

Methodological Answer:

  • Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for initial separation and identification .
  • Validate purity via nuclear magnetic resonance (NMR) spectroscopy, ensuring peaks align with published spectral data for this compound .
  • For plant extracts, employ bioassay-guided fractionation to track bioactive fractions, followed by crystallization for structural confirmation .
  • Example Workflow:
StepTechniquePurposeValidation Criteria
1HPLCCrude extract separationRetention time matching reference
2LC-MSMolecular weight confirmationm/z = [reported MW] ± 0.1%
3NMRStructural elucidationChemical shifts (δ) consistent with literature

Q. How can researchers establish baseline cytotoxicity profiles for this compound in vitro?

Methodological Answer:

  • Use dose-response assays (e.g., MTT or resazurin) across multiple cell lines (e.g., cancer vs. non-cancerous) to determine IC50 values .
  • Include positive controls (e.g., doxorubicin) and account for solvent interference (e.g., DMSO ≤0.1% v/v) .
  • Validate results with triplicate replicates and statistical analysis (e.g., ANOVA with post-hoc tests) .

Q. What computational tools are suitable for predicting this compound’s molecular targets?

Methodological Answer:

  • Apply molecular docking software (AutoDock Vina, Schrödinger) to screen against protein databases (PDB) .
  • Cross-validate predictions with pharmacophore modeling (e.g., PharmaGist) and literature-based pathway analysis (KEGG, Reactome) .

Q. How should stability studies for this compound be designed under varying pH and temperature conditions?

Methodological Answer:

  • Follow ICH Q1A guidelines : Test degradation kinetics at 25°C/60% RH (ambient), 40°C/75% RH (accelerated), and 60°C (stress) .
  • Quantify degradation products via stability-indicating assays (e.g., HPLC-UV/DAD) and compare to forced degradation samples .

Q. What criteria determine the selection of animal models for this compound’s pharmacokinetic studies?

Methodological Answer:

  • Prioritize species with metabolic homology (e.g., rodents for CYP450 enzyme similarity) .
  • Use cannulated models for blood sampling to assess bioavailability (AUC, Cmax, t1/2) .

Advanced Research Questions

Q. How can contradictory data on this compound’s anti-inflammatory vs. pro-apoptotic effects be resolved?

Methodological Answer:

  • Conduct dose- and time-dependent studies to identify biphasic effects .
  • Use transcriptomic profiling (RNA-seq) to map divergent pathways (e.g., NF-κB vs. caspase activation) .
  • Apply confounder analysis (e.g., stratified statistical models) to isolate variables like cell cycle stage or ROS levels .

Q. What experimental strategies optimize this compound’s solubility without altering bioactivity?

Methodological Answer:

  • Test co-solvent systems (PEG, cyclodextrins) and nanocarriers (liposomes, polymeric NPs) .
  • Validate bioactivity retention via parallel cytotoxicity assays and compare free vs. formulated compound .

Q. How can researchers differentiate this compound’s direct target binding from off-target effects?

Methodological Answer:

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity quantification .
  • Perform gene knockout/knockdown (CRISPR, siRNA) in target-positive vs. target-negative cells to confirm mechanistic specificity .

Q. What statistical approaches address batch-to-batch variability in this compound isolation?

Methodological Answer:

  • Apply multivariate analysis (PCA, PLS) to correlate extraction parameters (solvent polarity, temperature) with yield/purity .
  • Implement quality-by-design (QbD) frameworks to optimize critical process parameters .

Q. How can this compound’s synergistic interactions with standard chemotherapeutics be systematically evaluated?

Methodological Answer:

  • Use Chou-Talalay combination index (CI) models to classify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .
  • Validate with in vivo xenograft models comparing monotherapy vs. combination tumor regression rates .

Guidance for Data Presentation & Reproducibility

  • Raw Data : Store in appendices with metadata (e.g., instrument settings, sample IDs) .
  • Processed Data : Include in main text as tables/graphs with error bars (SD/SEM) and p-values .
  • Reproducibility Checklist :
    • Document solvent suppliers, purity grades, and equipment models .
    • Share protocols via repositories like Protocols.io .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Excoecarioside A
Reactant of Route 2
Reactant of Route 2
Excoecarioside A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.